N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-fluoro-1H-indole-2-carbohydrazide
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Overview
Description
N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a benzodioxole ring and an indole moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE typically involves the condensation of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde with 5-fluoro-1H-indole-2-carbohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux conditions to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound exhibits potential as an enzyme inhibitor and is investigated for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. It also modulates signaling pathways by interacting with receptors and altering their conformation, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C22H22FN3O5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]-5-fluoro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H22FN3O5/c1-4-5-14-15(19(29-3)21-20(18(14)28-2)30-11-31-21)10-24-26-22(27)17-9-12-8-13(23)6-7-16(12)25-17/h6-10,25H,4-5,11H2,1-3H3,(H,26,27)/b24-10+ |
InChI Key |
JUKHKGUDSKYEQV-YSURURNPSA-N |
Isomeric SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC4=C(N3)C=CC(=C4)F |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
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